molecular formula C15H18N2O2 B11404765 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

Cat. No.: B11404765
M. Wt: 258.32 g/mol
InChI Key: FJFHEPVUCUVPSV-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide is an organic compound with a complex structure that includes a butanamide backbone, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The butanamide backbone is then introduced through amidation reactions, often using butyric acid derivatives and appropriate amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the butanamide backbone play crucial roles in its binding to target proteins or enzymes. This interaction can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

InChI

InChI=1S/C15H18N2O2/c1-10(2)8-14(18)16-15-9-13(17-19-15)12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,16,18)

InChI Key

FJFHEPVUCUVPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CC(C)C

Origin of Product

United States

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